n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine
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Overview
Description
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine: is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This is then hydrogenated over palladium on carbon to yield the desired amines, which are treated with hydrogen chloride to form the hydrochloride salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses .
Comparison with Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Indanone derivatives: Share similar structural features and chemical properties, making them useful in various applications.
Uniqueness: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
778-77-8 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-9-5-7-3-1-2-4-8(7)11(9)12-6-10(14)15/h1-4,9,11-13H,5-6H2,(H,14,15) |
InChI Key |
JRHGORWMNSJKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NCC(=O)O)O |
Origin of Product |
United States |
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